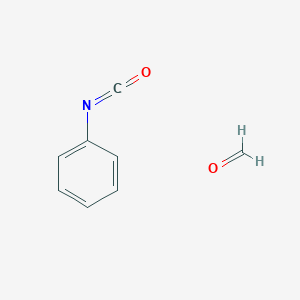

Formaldehyde;isocyanatobenzene

Description

Historical Evolution of Formaldehyde (B43269) and Isocyanate Chemistry

The journey of formaldehyde and isocyanate chemistry began with the independent discovery and characterization of each component.

Formaldehyde : The Russian chemist Aleksandr Mikhailovich Butlerov first reported the synthesis of formaldehyde in 1859 while attempting to create methylene (B1212753) glycol. formacare.eucapitalresin.com However, it was not conclusively identified until 1868 by August Wilhelm von Hofmann, who established its structure and identity. formacare.eucapitalresin.comchemicals.co.ukrsc.org Commercial production commenced in Germany in the 1880s, initially for use as a preservative and embalming agent. formacare.eucapitalresin.com The demand surged over the 20th century as its role as a key building block for materials like Bakelite and various resins was discovered. capitalresin.comwikipedia.org

Isocyanates : The chemistry of isocyanates developed throughout the 19th and 20th centuries. Phenyl isocyanate became a model compound for studying the reactivity of the isocyanate group (-N=C=O). The major industrial breakthrough came with the development of diisocyanates, such as methylene diphenyl diisocyanate (MDI), which became central to the polyurethane industry. The production of MDI itself is intrinsically linked to formaldehyde, as it begins with the acid-catalyzed reaction of aniline (B41778) with formaldehyde to produce methylene dianiline (MDA), which is then phosgenated. uni-miskolc.huwikipedia.org

The direct study of reactions between formaldehyde and isocyanates, and their application in forming copolymers and hybrid resins, is a more recent development, driven by the continuous search for new materials with enhanced properties. mdpi.comsigmaaldrich.com

Table 1: Historical Timeline

| Year | Key Event | Significance |

|---|---|---|

| 1859 | Aleksandr Butlerov first reports formaldehyde synthesis. formacare.eucapitalresin.com | Initial discovery of a key industrial chemical. |

| 1868 | August Wilhelm von Hofmann conclusively identifies formaldehyde. formacare.euchemicals.co.uk | Established the foundation for modern manufacturing processes. |

| 1880s | Commercial production of formaldehyde begins in Germany. capitalresin.com | Marks the start of formaldehyde's industrial applications. |

| 1940s | The first commercial particleboard is produced using formaldehyde-based resins. formacare.eu | Revolutionized the construction and furniture industries. |

| Mid-20th Century | Development and large-scale production of MDI for polyurethanes. | Established the most significant industrial application of formaldehyde-aniline chemistry. wikipedia.org |

Fundamental Principles of Reactivity Between Formaldehyde and Isocyanates

The reactivity between formaldehyde and phenyl isocyanate is governed by the distinct electronic nature of their functional groups. The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by nucleophiles. noaa.gov Formaldehyde, the simplest aldehyde, also features an electrophilic carbonyl carbon. eurofinsus.com

The primary reaction pathway involves a nucleophilic addition mechanism. The nitrogen atom of the phenyl isocyanate can act as a nucleophile, attacking the carbonyl carbon of formaldehyde. brainly.com This leads to an unstable tetrahedral intermediate which subsequently rearranges to form a stable product, typically a urethane (B1682113) derivative. brainly.com This reaction can be facilitated by the use of acid or base catalysts to improve reaction rates and yields. brainly.com

Another significant reaction pathway, particularly in aqueous solutions, involves the hydrated form of formaldehyde, methanediol (B1200039) (CH₂(OH)₂). wikipedia.org The hydroxyl groups of methanediol can react with the isocyanate group of phenyl isocyanate in a classic alcohol-isocyanate reaction to form a urethane linkage.

Under different conditions, such as in the presence of metal carbonyl catalysts, the reaction between aldehydes and isocyanates can proceed via a condensation reaction to yield imines. rsc.orguliege.be

Furthermore, the reaction can be controlled to form copolymers. The product Poly (phenyl isocyanate)-co-formaldehyde is an oligomer with multiple isocyanate groups per molecule, indicating a polymerization reaction between the two monomers. sigmaaldrich.com

Table 2: Reaction Pathways of Formaldehyde and Phenyl Isocyanate

| Reaction Type | Description | Primary Product | Conditions |

|---|---|---|---|

| Nucleophilic Addition | The nitrogen of the isocyanate attacks the carbonyl carbon of the aldehyde, followed by rearrangement. brainly.com | Urethane Derivatives | Often requires acid or base catalysis. brainly.com |

| Reaction with Hydrate | The hydroxyl groups of methanediol (hydrated formaldehyde) react with the isocyanate. | Urethane Linkages | Aqueous conditions. |

| Catalytic Condensation | Condensation reaction to form an imine and eliminate carbon dioxide. | Imines | Requires metal carbonyl catalysts. rsc.orguliege.be |

| Copolymerization | Formation of a polymer chain incorporating both monomer units. sigmaaldrich.com | Copolymers/Oligomers | Specific polymerization conditions. |

Significance in Contemporary Organic Synthesis and Polymer Science

The chemical system of formaldehyde and isocyanates is of immense importance in both academic research and industrial-scale production. Its significance stems from its versatility in creating a wide range of products.

Polymer Science : The most prominent application is in the synthesis of polymers. The reaction of aniline (derived from nitrobenzene) and formaldehyde is the first step in producing methylene diphenyl diisocyanate (MDI), a diisocyanate that is a critical component in the manufacture of polyurethanes. uni-miskolc.huwikipedia.org Polyurethanes are used in foams, elastomers, coatings, and adhesives. Furthermore, the direct copolymerization of phenyl isocyanate and formaldehyde yields oligomers like Poly (phenyl isocyanate)-co-formaldehyde, which are used as high-functionality cross-linkers in material science. sigmaaldrich.com

Adhesive Systems : Hybrid adhesive resins combining urea-formaldehyde (UF) with an isocyanate like polymeric MDI (pMDI) are used extensively in the wood products industry for manufacturing particleboard. mdpi.com The addition of isocyanate improves the water resistance and bonding strength of the UF resin. mdpi.comresearchgate.net The isocyanate groups can react with hydroxyl groups in wood and with the methylol groups of the UF resin, creating a highly cross-linked and durable adhesive bond. mdpi.com

Organic Synthesis : The reaction serves as a valuable tool in organic synthesis for creating complex molecules. For instance, the reaction can be used to synthesize various urethane derivatives which may serve as intermediates for pharmaceuticals or other fine chemicals. brainly.com The fundamental reactivity is also exploited in the synthesis of various heterocyclic compounds. orgsyn.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

formaldehyde;isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO.CH2O/c9-6-8-7-4-2-1-3-5-7;1-2/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEOXXUIKUHXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27789-24-8 | |

| Record name | Formaldehyde-phenyl isocyanate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27789-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polymeric diphenylmethane diisocyanate is a dark-brown liquid with a weak odor. Sinks in water. (USCG, 1999), Dark amber viscous liquid; [HSDB], Dark-brown liquid with a weak odor. | |

| Record name | POLYMERIC DIPHENYLMETHANE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polymethylene polyphenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POLYMERIC 4,4’-METHYLENEDIPHENYL DIISOCYANATE (PAPI; polymeric MDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/809 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

392 °F at 760 mmHg (USCG, 1999), 392 °F | |

| Record name | POLYMERIC DIPHENYLMETHANE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYMERIC 4,4’-METHYLENEDIPHENYL DIISOCYANATE (PAPI; polymeric MDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/809 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

425 °F (USCG, 1999), 215-218 °C, 200 °C | |

| Record name | POLYMERIC DIPHENYLMETHANE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYMETHYLENE POLYPHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYMERIC 4,4’-METHYLENEDIPHENYL DIISOCYANATE (PAPI; polymeric MDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/809 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2 @ 20 °C/20 °C, 1.2 | |

| Record name | POLYMERIC DIPHENYLMETHANE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYMETHYLENE POLYPHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYMERIC 4,4’-METHYLENEDIPHENYL DIISOCYANATE (PAPI; polymeric MDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/809 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000003 [mmHg], LESS THAN 1X10-4 MM HG @ 25 °C | |

| Record name | Polymethylene polyphenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POLYMETHYLENE POLYPHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

DARK-AMBER VISCOUS LIQUID | |

CAS No. |

9016-87-9 | |

| Record name | POLYMERIC DIPHENYLMETHANE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isocyanic acid, polymethylenepolyphenylene ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocyanic acid, polymethylenepolyphenylene ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | polymethylenpolyfenylisokyanát | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYMETHYLENE POLYPHENYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYMERIC 4,4’-METHYLENEDIPHENYL DIISOCYANATE (PAPI; polymeric MDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/809 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

200 °C | |

| Record name | POLYMERIC 4,4’-METHYLENEDIPHENYL DIISOCYANATE (PAPI; polymeric MDI) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/809 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies and Reaction Pathways

Approaches to Formaldehyde-Isocyanate Adduct Formation

The initial formation of adducts from formaldehyde (B43269) and isocyanate-related compounds is the critical first step. The structure of these adducts dictates the subsequent polymerization and final material properties.

The most significant industrial pathway related to formaldehyde and isocyanatobenzene precursors is the synthesis of methylene (B1212753) diphenyl diisocyanate (MDI). This process does not typically involve the direct reaction of formaldehyde with phenyl isocyanate itself. Instead, it begins with the acid-catalyzed condensation of aniline (B41778) (aminobenzene) and formaldehyde. msstate.edujustia.com This reaction forms a mixture of diamine isomers and oligomers, collectively known as methylene diphenyl diamine (MDA). justia.com

The reaction proceeds in several steps:

An initial reaction between aniline and formaldehyde forms N-hydroxymethyl aniline. msstate.edu

In an acidic medium, this intermediate rapidly dehydrates to form an electrophilic N-methylidene anilinium ion. msstate.edu

This ion then reacts with another aniline molecule to produce N-(p-aminobenzyl)aniline (PABA). msstate.edu

Finally, a rearrangement of PABA yields the stable 4,4'-methylene diphenyl diamine (4,4'-MDA) isomer, along with other isomers like 2,4'-MDA and 2,2'-MDA. rsc.org

The subsequent phosgenation of this MDA mixture produces polymeric MDI (pMDI), a core component in the polyurethane industry. nih.gov The condensation temperature is typically controlled between 50-80°C, followed by a rearrangement step at 90-150°C. chimia.ch

An alternative, non-phosgene route involves the condensation of formaldehyde with a carbamate (B1207046), such as methyl N-phenylcarbamate (MPC). This reaction, often catalyzed by solid acids, produces dimethyl methylene diphenyl-4,4'-dicarbamate (MDC), which can then be thermally decomposed to yield MDI. nih.gov

Table 1: Reaction Conditions for Formaldehyde-Aniline/Carbamate Condensation

| Reactants | Catalyst | Temperature (°C) | Solvent | Key Product | Reference |

| Aniline, Formaldehyde | Hydrochloric Acid (HCl) | 60-100 (Condensation), 100-160 (Rearrangement) | Water/Aniline | Methylene Diphenyl Diamine (MDA) | rsc.org |

| Aniline, Formaldehyde | Hydrochloric Acid (HCl) | 110-150 | Water/Aniline | Methylene Diphenyl Diamine (MDA) | chimia.ch |

| Methyl N-phenylcarbamate (MPC), Formaldehyde | Hβ Zeolite | 160 | Dimethyl Carbonate (DMC) | Methylene Diphenyl Dicarbamate (MDC) | nih.gov |

| Methyl N-phenylcarbamate (MPC), Formaldehyde | Amberlyst 15 | Not Specified | Not Specified | Methylene Diphenyl Dicarbamate (MDC) | nih.gov |

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules by combining three or more reactants in a single step. rsc.org Formaldehyde is a highly effective C1 building block in many MCRs, including the Mannich and Ugi reactions. beilstein-journals.org

A notable example is the Mannich-type condensation involving an amine (like aniline), formaldehyde, and a third component such as a phenol. rsc.org This reaction can generate complex benzoxazine (B1645224) structures, which are precursors to high-performance polybenzoxazine resins.

Furthermore, isocyanides, which are isomers of isocyanates, are frequently used in MCRs. The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, combines an isocyanide, an aldehyde (like formaldehyde), and an amidine to produce diverse heterocyclic structures. beilstein-journals.org While the direct use of formaldehyde in some isocyanide-based MCRs can be challenging, alternative strategies using formaldehyde surrogates have been developed. beilstein-journals.org

Catalysis is essential for controlling the reaction rates and selectivity in formaldehyde-isocyanate systems.

Acid Catalysis : Strong Brønsted acids, particularly hydrochloric acid (HCl), are the standard catalysts for the industrial condensation of aniline and formaldehyde to produce MDA. justia.com The acid activates the formaldehyde, making it more electrophilic and facilitating the attack by the aniline. Solid acid catalysts, such as Hβ zeolites and Amberlyst 15, have proven effective in the condensation of methyl N-phenylcarbamate with formaldehyde, offering advantages in catalyst recovery and reduced corrosion. nih.gov

Base Catalysis : While acid catalysis dominates the initial condensation, base catalysis is crucial for subsequent reactions, such as the trimerization of isocyanate groups to form highly stable isocyanurate rings, which enhances thermal stability in the final polymer. emerald.com

Organometallic Catalysis : Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are widely used as catalysts for the reaction between isocyanates and hydroxyl groups (the urethane (B1682113) linkage formation). chimia.ch More recently, zirconium and bismuth complexes have been introduced as highly effective and more selective alternatives. chimia.ch

Table 2: Catalysts in Formaldehyde-Isocyanate Related Syntheses

| Reaction Type | Catalyst | Function | Reference |

| Aniline-Formaldehyde Condensation | Hydrochloric Acid (HCl) | Brønsted acid catalysis | justia.com |

| Carbamate-Formaldehyde Condensation | Hβ Zeolite, Amberlyst 15 | Solid acid catalysis | nih.gov |

| Isocyanate-Polyol Reaction | Dibutyltin Dilaurate (DBTDL) | Urethane formation | chimia.ch |

| Isocyanate-Polyol Reaction | Zirconium Chelates | Highly active urethane formation | chimia.ch |

| Isocyanate Trimerization | Base Catalysts | Isocyanurate ring formation | emerald.com |

Multi-Component Reactions Involving Formaldehyde and Isocyanates

Pathways to Oligomerization and Polymerization

The adducts and prepolymers formed from formaldehyde and isocyanate precursors are designed for subsequent polymerization to create robust, cross-linked networks.

The term "co-polymer" in this context often refers to the complex mixture of oligomers formed during the initial synthesis. The production of polymeric MDI (pMDI) is a prime example. The condensation of aniline with formaldehyde does not stop at the diamine stage but continues, linking multiple aniline rings together with methylene bridges derived from formaldehyde. justia.com This results in a mixture containing di-, tri-, tetra-, and higher polyamines. Phosgenation of this mixture yields pMDI, which is a blend of MDI isomers and higher-functionality isocyanate oligomers. google.com The average functionality of pMDI typically ranges from 2.5 to 3.0, which is crucial for forming a highly cross-linked polyurethane network upon reaction with polyols. justia.com

Hybrid resins that combine the properties of different polymer systems are of significant interest. Resins combining formaldehyde-based polymers (like phenolic or urea-formaldehyde resins) with isocyanates are developed to achieve enhanced performance characteristics.

Phenol-Formaldehyde (PF)-Isocyanate Hybrids : PF resins, known for their thermal stability and fire resistance, can be blended with isocyanates like pMDI. justia.commsstate.edu The hydroxyl groups present on the phenolic resin structure can react with the isocyanate (-NCO) groups of MDI to form urethane linkages. msstate.edu This chemical bonding creates a co-polymer system with improved curing speed and bonding strength compared to the individual components. msstate.edunih.gov The use of a solvent like acetone (B3395972) can promote the curing of this hybrid system. msstate.edu

Urea-Formaldehyde (UF)-Isocyanate Hybrids : UF resins are widely used adhesives, but they have limited water resistance. msstate.edu Incorporating pMDI into UF resins improves performance. researchgate.net The isocyanate groups can react with hydroxyl groups on the UF resin and in the wood substrate, creating strong, water-resistant covalent bonds. researchgate.net Research has shown that adding even a small amount of MDI to a UF system significantly enhances the properties of the resulting composite material. researchgate.net

These hybrid systems leverage the cross-linking capabilities of both formaldehyde-based resins and isocyanates to create materials with tailored properties for demanding applications.

Formation of Formaldehyde-Isocyanate Co-polymers

Novel Catalyst Development for Reaction Control and Selectivity

The synthesis of di- and polyamines of the diphenylmethane (B89790) series, key intermediates for isocyanates, is traditionally accomplished through the condensation of aniline and formaldehyde using strong mineral acids like hydrochloric acid (HCl) as a catalyst. gychbjb.comtum.demdpi.com While effective, this homogeneous catalysis method presents significant challenges, including the handling of highly corrosive materials, the formation of substantial salt waste during neutralization, and difficulties in catalyst separation and recovery. tum.demdpi.comresearchgate.net These drawbacks have spurred extensive research into novel catalyst systems, primarily focusing on heterogeneous solid acids, to enhance reaction control, improve selectivity for desired isomers, and develop more environmentally benign processes.

A major focus of modern catalyst development is the replacement of mineral acids with solid acid catalysts such as zeolites, clays, amorphous silico-aluminas, and ion-exchange resins. mdpi.comrsc.orggoogle.com These materials offer considerable advantages, including ease of separation from the reaction product, potential for regeneration and reuse, and reduced corrosion and waste disposal issues. gychbjb.com

Zeolite Catalysts

Zeolites, with their well-defined microporous structures and strong Brønsted acid sites, have been identified as highly promising catalysts for the synthesis of methylenedianiline (MDA). google.com Zeolites such as Faujasite (FAU), Beta (BEA), and ZSM-12 have demonstrated high activity. google.comgoogle.com The shape-selective nature of zeolite pores can influence the isomer distribution of the MDA product, which is a critical factor for the final isocyanate properties. For instance, while Zeolite Beta is a highly active catalyst, it may yield a lower ratio of the desired 4,4'-MDA to the 2,4'-MDA isomer, a phenomenon attributed to the shape-selective constraints of its micropores. google.com

Research has delved into modifying zeolites to optimize performance. Mesoporous dealuminated Y-type zeolites, for example, have been studied to elucidate the reaction mechanism and kinetics. rsc.org These studies indicate that the acid-catalyzed rearrangement of intermediate species to MDA is a critical, kinetically controlled step on these catalysts. rsc.org However, catalyst deactivation and pore diffusion limitations remain significant challenges in using microporous zeolites for this reaction. tum.dersc.org

Heteropolyacids and Immobilized Ionic Liquids

Other classes of novel catalysts have also shown excellent performance. Heteropolyacids, such as H₄SiW₁₂O₄₀, possess strong acidity and have been explored for this condensation reaction. To overcome the separation issues of homogeneous heteropolyacids, they can be immobilized on high-surface-area supports. In one study, H₄SiW₁₂O₄₀ was encapsulated within the pores of a metal-organic framework, MIL-100(Fe). researchgate.net This composite catalyst demonstrated high efficiency, achieving a significant yield and selectivity for 4,4'-MDA. researchgate.net

Immobilized SO₃H-functionalized ionic liquids represent another innovative approach. researchgate.net These catalysts combine the tunable properties of ionic liquids with the practical advantages of a solid support. Research has shown that these materials can effectively catalyze the condensation of aniline and formaldehyde with high selectivity towards 4,4'-MDA under relatively mild conditions. researchgate.net

Catalyst Performance in Aniline-Formaldehyde Condensation

The following table summarizes the performance of various novel catalysts in the synthesis of 4,4'-methylenedianiline (B154101) (4,4'-MDA), highlighting the advancements in achieving high yield and selectivity.

| Catalyst System | Reaction Conditions | 4,4'-MDA Yield (%) | 4,4'-MDA Selectivity (%) | Reference |

|---|---|---|---|---|

| H₄SiW₁₂O₄₀@MIL-100(Fe) | 120 °C, 6 h, Aniline/HCHO molar ratio = 5 | 81.6 | 79.2 | researchgate.net |

| Immobilized SO₃H-functionalized Ionic Liquid (SiO₂@[HSO₃-ppim]CF₃SO₃-I) | 80 °C, 7 h, Aniline/HCHO molar ratio = 4 | 74.9 | 94.5 | researchgate.net |

| HY(11) Zeolite | 170 °C, 4 h | ~65.0 | 76.0 | rsc.org |

Catalysis in Phosgene-Free Routes

Beyond the traditional route, catalyst development is also critical for emerging phosgene-free synthesis pathways. One such alternative involves the reaction of aniline with dimethyl carbonate (DMC) to form methyl phenyl carbamate (MPC), which then condenses with formaldehyde. acs.orgresearchgate.net This route avoids the use of highly toxic phosgene (B1210022). Studies have shown that supported zinc acetate (B1210297) on activated carbon is an effective catalyst for the initial step, achieving high yield and selectivity for MPC. acs.orgresearchgate.net The subsequent condensation of MPC with formaldehyde can be catalyzed by zinc chloride, yielding the precursor to MDI. acs.orgresearchgate.net

The continuous development of novel catalysts is pivotal for advancing the synthesis of isocyanate precursors. The shift from corrosive mineral acids to reusable, selective solid catalysts like modified zeolites, supported heteropolyacids, and immobilized ionic liquids marks a significant step towards more efficient, controllable, and sustainable industrial processes.

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms

The reaction between the electrophilic carbon of formaldehyde (B43269) and the nucleophilic nitrogen of isocyanatobenzene is the foundational interaction, which can be modulated by catalysts and reaction conditions to favor different pathways.

The reactivity of the reactants is dictated by their electronic nature. The isocyanate group (–N=C=O) features an electrophilic carbon atom susceptible to attack by nucleophiles. The presence of an electron-withdrawing phenyl group in isocyanatobenzene enhances this electrophilicity. Conversely, formaldehyde's carbonyl group (C=O) also possesses an electrophilic carbon.

In the context of the formaldehyde-isocyanatobenzene reaction, the primary interaction involves the nucleophilic nitrogen atom of the isocyanate attacking the electrophilic carbonyl carbon of formaldehyde. This process is analogous to the well-documented reactions of isocyanates with other nucleophiles like alcohols, amines, and water. The reaction can be catalyzed by acids or bases. Acid catalysis would proceed through the protonation of the formaldehyde oxygen, increasing the carbonyl carbon's electrophilicity. Base catalysis can activate the nucleophile or, in some cases, deprotonate a precursor to generate a more potent nucleophile.

Nucleophilic Addition: The most direct reaction pathway is a nucleophilic addition. In this mechanism, the lone pair of electrons on the nitrogen atom of phenyl isocyanate attacks the carbonyl carbon of formaldehyde. This results in an unstable tetrahedral intermediate that subsequently rearranges to form a more stable product, such as a urethane-type derivative. This type of addition reaction is fundamental in polyurethane chemistry, where isocyanates react with hydroxyl groups from polyols.

Cycloaddition Reactions: Isocyanates are known to participate in cycloaddition reactions across their carbon-nitrogen double bond. Theoretical studies on the reaction of formaldehyde with the related isocyanic acid suggest that [2+2] cycloaddition is a plausible pathway. This would lead to the formation of a four-membered heterocyclic ring, specifically an oxazetidinone. While additions across the C=N bond of the isocyanate are common, direct cycloaddition involving the C=O bond of formaldehyde is a competing, often higher-energy, pathway. The favorability of addition versus cycloaddition can be influenced by catalysts, solvents, and the specific substituents on the reactants.

The products formed in the reaction between formaldehyde and isocyanatobenzene are dictated by the stability and subsequent reactions of key intermediates.

Tetrahedral Adducts: The initial nucleophilic attack of the isocyanate nitrogen on the formaldehyde carbon generates a transient tetrahedral intermediate. This zwitterionic or neutral species (after proton transfer) is typically high in energy and rapidly converts to a more stable product.

Allophanate-like Intermediates: In reactions where isocyanate is present in excess, it can further react with the initially formed urethane-like products. This leads to the formation of allophanate (B1242929) intermediates. Computational studies on the reaction of phenyl isocyanate with alcohols have shown that allophanates can be key intermediates, potentially leading to the regeneration of the urethane (B1682113) and isocyanate.

Cyclic Intermediates: In cycloaddition pathways, the initial adduct is a four-membered ring. The stability of this ring determines the final product distribution. For instance, in acetate-catalyzed trimerization of phenyl isocyanate, an acetate-bound isocyanate complex is the initial nucleophilic intermediate, which then reacts with subsequent isocyanate molecules to form larger intermediates that eventually cyclize. A similar catalytic cycle involving formaldehyde could lead to various heterocyclic products.

Isocyanate Addition and Cycloaddition Reactions

Theoretical and Computational Chemistry

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms between formaldehyde and isocyanates like isocyanatobenzene (phenyl isocyanate). nih.govrsc.org These methods provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reactivity, which can be challenging to determine through experimental means alone. nih.gov

Quantum chemical calculations are fundamental to mapping the potential energy surface (PES) of a chemical reaction. arxiv.org By identifying stationary points—reactants, products, intermediates, and transition states—researchers can construct detailed reaction profiles. researchgate.net Methods such as Density Functional Theory (DFT) and high-accuracy ab initio calculations (e.g., G3MP2B3, DLPNO-CCSD(T)) are frequently employed to study reactions involving isocyanates. uni-miskolc.huchemrxiv.orgmdpi.com

For the formaldehyde-isocyanate system, calculations can predict the feasibility of various reaction pathways. For instance, the reaction could proceed through a concerted [2+2] cycloaddition to form a 1,3-oxazetidin-2-one ring or a stepwise mechanism involving a zwitterionic intermediate. Quantum chemical calculations can determine the activation barriers and reaction energies for each potential pathway. acs.org

A typical computational investigation involves:

Geometry Optimization: Finding the lowest energy structure for reactants, intermediates, and products.

Transition State (TS) Search: Locating the first-order saddle point on the PES that connects reactants to products. nih.gov This is a critical step, as the energy of the TS determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the connected reactants and products, confirming the TS links the desired species. nih.govresearchgate.net

Studies on related systems, such as the dimerization of phenyl isocyanate or its reaction with alcohols, provide insight into the methodologies used. mdpi.comnih.gov For example, calculations on phenyl isocyanate dimerization revealed that the formation of a four-membered uretidione ring is a thermodynamically and kinetically plausible pathway. mdpi.com Similar calculations for the formaldehyde-isocyanatobenzene reaction would identify the most likely products and the energetic landscape leading to their formation. The artificial force induced reaction (AFIR) method is another powerful technique for exploring reaction pathways comprehensively without prior knowledge of the transition states. nih.gov

Table 1: Calculated Activation and Reaction Energies for Phenyl Isocyanate Dimerization Pathways (Illustrative Data)

This table presents illustrative data based on findings for phenyl isocyanate dimerization, which serves as a model for the types of results obtained from quantum chemical calculations on isocyanate reactions. mdpi.com

| Reaction Pathway | Product | Calculation Method | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

| [2+2] Cycloaddition (Head-to-Tail) | 1,3-Diphenyluretidione | G3MP2B3 | 105 | -30.4 |

| [2+2] Cycloaddition (Head-to-Head) | 1,2-Diphenyloxazetidin-2,4-dione | G3MP2B3 | 145 | 37.2 |

While quantum chemical calculations describe the static potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic evolution of the reaction over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, solvent effects, and the process of bond formation and breaking in a more realistic, dynamic context. researchgate.netmdpi.com

For the reaction between formaldehyde and isocyanatobenzene, MD simulations can be used to:

Explore Conformational Space: Sample the different orientations and conformations of the reactants as they approach each other in a solvent.

Simulate Solvent Effects: Explicitly model the role of solvent molecules in stabilizing or destabilizing reactants, intermediates, and transition states. The reaction between an isocyanate and an alcohol, for instance, can be significantly influenced by the solvent environment. uni-miskolc.hu

Identify Reaction Coordinates: Using enhanced sampling techniques like metadynamics (MTD), MD can help identify the key collective variables that describe the reaction progress and compute the free-energy landscape of the reaction. chemrxiv.org This approach can uncover unexpected reaction pathways that might be missed in static calculations. arxiv.org

Ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" using quantum chemical methods, is particularly powerful for studying reaction processes. mdpi.com This method avoids the need for pre-parameterized force fields and can accurately model the electronic changes during a reaction. For example, AIMD coupled with metadynamics has been used to investigate the formation of methyl isocyanate, demonstrating the role of the environment in facilitating the reaction. mdpi.com Such simulations could visualize the approach of formaldehyde to the isocyanate group of isocyanatobenzene, the formation of initial encounter complexes, and the subsequent transformation through the transition state to the final product.

Understanding structure-reactivity relationships is crucial for controlling chemical reactions. Computational chemistry provides a powerful framework for systematically investigating how changes in molecular structure affect reaction outcomes and rates. nih.gov

In the context of formaldehyde-isocyanate reactions, key structural features that influence reactivity include:

Electronic Properties of the Isocyanate: The electrophilicity of the central carbon atom in the isocyanate group (-N=C=O) is a primary driver of its reactivity. researchgate.netmdpi.com Aromatic isocyanates like isocyanatobenzene are generally more reactive than aliphatic ones due to the electronic influence of the phenyl ring. pcimag.com Computational studies can quantify this by calculating atomic charges and analyzing molecular orbitals.

Substituent Effects: Attaching electron-withdrawing or electron-donating groups to the phenyl ring of isocyanatobenzene would modulate its reactivity. Quantum chemical studies can predict these effects with high accuracy. For example, a detailed theoretical investigation into a related rearrangement reaction showed how different substituents on a phenyl ring systematically altered the reaction kinetics. chemrxiv.org Electron-withdrawing groups would be expected to increase the electrophilicity of the isocyanate carbon, potentially accelerating the reaction with a nucleophile like formaldehyde.

Steric Hindrance: The steric environment around the reacting centers can significantly impact the activation energy. While formaldehyde is a very small molecule, bulky substituents on the isocyanate could hinder its approach, raising the energy of the transition state.

Computational models can systematically vary these structural parameters and calculate the resulting changes in activation energies and reaction thermodynamics, building a comprehensive picture of the structure-reactivity landscape.

Table 2: Predicted Effect of Phenyl Ring Substituents on Isocyanatobenzene Reactivity (Qualitative)

This table illustrates the expected structure-reactivity trends based on general chemical principles and computational studies on related aromatic systems. chemrxiv.orgnih.gov

| Substituent at para-position | Electronic Effect | Predicted Impact on Isocyanate Carbon Electrophilicity | Predicted Effect on Reaction Rate with Nucleophiles |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increase | Increase |

| -Cl (Chloro) | Weak Electron-Withdrawing | Slight Increase | Slight Increase |

| -H (Hydrogen) | Neutral (Reference) | Reference | Reference |

| -CH₃ (Methyl) | Weak Electron-Donating | Slight Decrease | Slight Decrease |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Decrease | Decrease |

Advanced Characterization of Formaldehyde Isocyanate Derived Compounds

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR: Proton NMR is used to identify the types and connectivity of hydrogen atoms in a molecule. In the context of formaldehyde-phenyl isocyanate adducts, one would expect to see characteristic signals for the aromatic protons of the phenyl group and any protons associated with the methylene (B1212753) bridges formed from formaldehyde (B43269). For instance, in an adduct formed between 1-(3-aminopropyl)imidazole (B109541) and phenyl isocyanate, the successful reaction is confirmed by the disappearance of the -NH₂ peak and the appearance of urea (B33335) -NH peaks at specific chemical shifts (e.g., 8.42 and 6.63 ppm). acs.org The aromatic protons of the phenyl isocyanate moiety typically appear in the range of 7.0-7.6 ppm. acs.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. A key signal in the ¹³C NMR spectrum of a compound containing a phenyl isocyanate-derived urethane (B1682113) or urea linkage is the carbonyl carbon. For example, in doubly labeled polymeric MDI (pMDI-13C,15N), the isocyanate carbon signal appears as a doublet at approximately 124.6 ppm. cnrs.fr The aromatic carbons of the phenyl ring will also show characteristic peaks. cnrs.frchemicalbook.com The methylene carbons from formaldehyde units linking aromatic rings would also be identifiable.

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for studying isocyanate chemistry as it directly probes the nitrogen atom in the isocyanate group and its subsequent reaction products, such as urethanes and ureas. In a study of labeled pMDI, the isocyanate nitrogen signal was observed as a doublet. cnrs.fr Upon reaction, this signal shifts significantly, allowing for the direct monitoring of the reaction. For example, in the 2D HETCOR NMR spectrum of PMDI reacted with lignin (B12514952), the urea ¹⁵N resonance is observed at 104 ppm.

Table 1: Representative NMR Chemical Shifts for Formaldehyde-Isocyanate Derived Structures

| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.0 - 7.6 | acs.org |

| ¹H | Urea (R-NH-CO-NH-R') | 6.6 - 8.5 | acs.org |

| ¹³C | Isocyanate (-N=C=O) | ~124.6 | cnrs.fr |

| ¹³C | Urea (-NH-CO-NH-) | Not specified | |

| ¹³C | Methylene bridge (-Ar-CH₂-Ar-) | ~40.6 | cnrs.fr |

| ¹⁵N | Urea (-NH-CO-NH-) | ~104 - 106 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are essential for identifying the functional groups present in a sample. uoh.edu.iq They are particularly sensitive to the polar and non-polar bonds, respectively, making them complementary methods.

FTIR Spectroscopy: FTIR is widely used to characterize isocyanate-based polymers. ues.rs.ba The most prominent absorption band for isocyanates is the strong, sharp peak corresponding to the asymmetric stretching of the -N=C=O group, which appears around 2250-2275 cm⁻¹. scientificlabs.co.uksci-hub.se The disappearance or reduction of this peak is a clear indicator of the isocyanate group's reaction. When a urethane linkage is formed, a characteristic C=O stretching band appears around 1700-1730 cm⁻¹, and N-H stretching is observed in the 3300-3500 cm⁻¹ region. ues.rs.baresearchgate.net For urea linkages, the C=O stretch (Amide I band) is typically found at a lower wavenumber, around 1640-1680 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is also effective for characterizing these compounds. uoh.edu.iq It can provide evidence for the presence of specific structures within the polymer matrix. For instance, in polyurethane hydrogels containing multi-walled carbon nanotubes, Raman spectroscopy confirmed the presence of the nanotubes within the hydrogel matrix. ues.rs.ba Similar to FTIR, the -N=C=O stretching vibration is also observable in Raman spectra. The symmetric stretching of the aromatic ring in the phenyl group gives a strong Raman signal, which can be useful for structural confirmation.

Table 2: Key Vibrational Frequencies for Formaldehyde-Isocyanate Compounds

| Functional Group | Vibration Mode | FTIR Frequency (cm⁻¹) | Raman Activity | Reference |

|---|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong | scientificlabs.co.uksci-hub.se |

| Urethane (-NH-CO-O-) | N-H Stretch | 3300 - 3500 | Medium | ues.rs.ba |

| Urethane (-NH-CO-O-) | C=O Stretch | 1700 - 1730 | Medium | ues.rs.ba |

| Urea (-NH-CO-NH-) | C=O Stretch (Amide I) | 1640 - 1680 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of compounds and obtaining structural information through the analysis of their fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly suited for the analysis of oligomers and polymers. nih.gov

For compounds derived from formaldehyde and phenyl isocyanate, MS can confirm the mass of expected adducts and oligomers. In the analysis of isocyanate oligomers, MALDI-TOF MS can reveal mass distributions corresponding to the addition of monomeric units. nih.gov When coupled with a separation technique like GPC or HPLC, MS can provide mass information for each separated component, allowing for the identification of individual oligomeric species and their structures. nih.govchromatographyonline.com Fragmentation analysis (MS/MS) can further elucidate the structure by showing characteristic losses of functional groups, helping to piece together the molecular structure. nih.gov

Chromatographic Methods for Purity and Molecular Weight Distribution

Chromatographic techniques are essential for separating complex mixtures into their individual components. For polymeric materials derived from formaldehyde and phenyl isocyanate, chromatography is crucial for assessing purity and determining the distribution of molecular weights, which significantly influences the material's physical properties.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers. researchgate.net The technique separates molecules based on their size in solution. Larger molecules elute faster than smaller molecules. By calibrating the system with standards of known molecular weight, the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of a polymer sample can be determined.

For resins derived from formaldehyde and isocyanates, GPC analysis reveals the distribution of oligomers and polymers. nih.govresearchgate.net A typical chromatogram might show distinct regions corresponding to unreacted monomers, oligomers, and higher molecular weight polymer chains. researchgate.net The combination of GPC with other detectors, such as UV, refractive index (RI), and light scattering, provides more comprehensive information about the polymer's structure and concentration. nih.gov

Table 3: Typical GPC Data for Formaldehyde-Based Resins

| Parameter | Description | Typical Value Range | Reference |

|---|---|---|---|

| Mn (Number Average MW) | Statistical average molecular weight | 400 - 1000 g/mol | scientificlabs.co.ukfree.fr |

| Mw (Weight Average MW) | Average molecular weight biased towards heavier molecules | 1800 - 7300 g/mol | free.fr |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to separate, identify, and quantify each component in a mixture. chromatographyonline.com For formaldehyde-isocyanate derived products, reversed-phase HPLC is particularly effective for analyzing the less-polymeric fraction of the mixture. nih.gov

HPLC can be used to "fingerprint" complex resins, separating and quantifying residual monomers, dimers, and smaller oligomers with high precision. nih.gov By coupling HPLC with a mass spectrometer (HPLC-MS), it is possible to obtain the molecular weight of each separated peak, aiding in the positive identification of the various species present in the reaction mixture. nih.govnih.gov This level of detailed analysis is critical for understanding reaction mechanisms and for the quality control of the final product.

Thermal Analysis of Polymeric and Oligomeric Structures

Thermal analysis techniques are fundamental in determining the thermal stability, decomposition pathways, and transitional behaviors of formaldehyde-isocyanate derived polymers.

Thermogravimetric Analysis (TGA) is employed to measure the change in mass of a material as a function of temperature in a controlled atmosphere. This technique is invaluable for assessing the thermal stability of polymers derived from formaldehyde and isocyanates.

The pyrolysis of polyurethanes based on methylene diphenyl diisocyanate (MDI), a product of the reaction between aniline (B41778) and formaldehyde followed by phosgenation, typically exhibits a multi-step degradation process. kit.edu For instance, the thermal decomposition of a hybrid resin of phenol-formaldehyde (PF) and polymeric MDI (pMDI) shows distinct mass-loss stages. The initial stage, occurring below 270 °C, is associated with the release of volatile components like free formaldehyde, phenol, and water from the PF resin and ongoing cross-linking reactions. nih.gov A second stage, observed between 270 °C and 450 °C, corresponds to the decomposition of methylene bridges. nih.gov

The thermal stability of these polymers can be influenced by their composition and the presence of additives. For example, the addition of biochar to polyurethane foams can decrease the 5% weight loss temperature (Td5%), though this may not affect their performance in ambient conditions. mdpi.com In another study, the thermal stability of natural rubber was significantly improved by the incorporation of CNSO-blocked MDI. researchgate.net The degradation of polyisocyanurate (PIR) aerogels, which are derived from isocyanates, shows high decomposition temperatures, with a 5% weight loss (Td5%) exceeding 400 °C in some flexible PIR materials. acs.org

The following table summarizes TGA data for various isocyanate-based polymers, illustrating the onset of decomposition and mass loss at different temperature ranges.

| Material | Td5% (°C) | Key Decomposition Stages (°C) | Reference |

| Polyurethane Foam (MDI-based) | ~235-278 | Two-step degradation | kit.edumdpi.com |

| PF/pMDI Hybrid Resin | < 270 (initial loss) | 270-450 (methylene bridge decomposition), 450-550 | nih.gov |

| Polyisocyanurate (PIR) Aerogels | > 400 | - | acs.org |

| Castor Oil-based Polyurethane (IPDI) | - | Maximum degradation at 500 °C | mdpi.com |

| Castor Oil-based Polyurethane (H12MDI) | - | Maximum degradation at 600 °C | mdpi.com |

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine glass transition temperatures (Tg), melting points (Tm), and curing behavior.

For hybrid resins of urea-formaldehyde (UF) and pMDI, DSC analysis reveals that the incorporation of pMDI can significantly lower the curing temperature of the UF resin. mdpi.com The exothermic peak temperature (Tp) for neat UF resin was observed around 136.2 °C, which decreased to a range of 96.8 to 123.5 °C with the addition of MDI. mdpi.com This is attributed to the reaction between the methylol groups (–CH2OH) of the UF resin and the isocyanate groups (–NCO) of MDI to form urethane linkages. mdpi.com Similarly, modifying phenol-formaldehyde (PF) resins with carbonates, which act as cure accelerators, also alters the curing kinetics, as observed by DSC. kpi.ua

In the case of poly(L-lactic acid) (PLA) modified with MDI, DSC measurements showed an increase in the glass transition temperature (Tg) from 55 °C to 64 °C, indicating an improvement in thermal performance due to the reaction between PLA and MDI. wiley.com The study of miktoarm star copolymers containing polystyrene and polydimethylsiloxane (B3030410) blocks showed distinct glass transition temperatures for each block, confirming microphase separation. conferre.gr

The table below presents selected DSC findings for isocyanate-containing polymers.

| Polymer System | Transition/Event | Temperature (°C) | Effect | Reference |

| UF/pMDI Hybrid Resin | Curing Temperature (Tp) | 96.8 - 123.5 | Lowered compared to neat UF resin | mdpi.com |

| PF/pMDI Hybrid Resin | Curing Temperature (Tp) | 158.4 (for 10% pMDI) | Reduced compared to pure PF resin | nih.gov |

| PLA modified with MDI | Glass Transition (Tg) | 64 | Increased from 55 °C (neat PLA) | wiley.com |

| PF Resin with Carbonates | Curing Kinetics | Varies | Cure acceleration observed | kpi.ua |

Thermogravimetric Analysis (TGA)

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structures

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. In the context of formaldehyde-isocyanate derived compounds, XRD can reveal the degree of crystallinity and the arrangement of polymer chains.

Studies on cured urea-formaldehyde (UF) resins have shown the presence of crystalline regions, which were estimated to account for nearly 14.48% of the resin. researchgate.netmsstate.edu The crystalline areas in UF resins are often associated with dimethylol urea connections. researchgate.net When UF resins are modified, for example with nanoclay, a reduction in crystalline regions can be observed, which may indicate the consumption of free formaldehyde in reactions. researchgate.net Phenol-formaldehyde resins are also known to be crystalline in nature, and the incorporation of other monomers can disrupt this crystallinity. scholarsresearchlibrary.com

The following table provides examples of crystallinity data from XRD studies on related polymer systems.

| Material | Crystalline Content (%) | Key Findings | Reference |

| Cured Urea-Formaldehyde (UF) Resin | ~14.48 | Crystalline regions present | researchgate.netmsstate.edu |

| Cardanol-based Resin (DSCFR-1) | 70 | High degree of crystallinity | scholarsresearchlibrary.com |

| Cardanol-based Resin (DSCFR-2) | 72 | High degree of crystallinity | scholarsresearchlibrary.com |

| Cardanol-based Resin (DSCFR-3) | 63.6 | Moderate degree of crystallinity | scholarsresearchlibrary.com |

Microscopic Techniques for Morphological Analysis

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology of formaldehyde-isocyanate derived polymers at the micro- and nanoscale.

SEM analysis of polyurethane foams has revealed that the cellular morphology is influenced by the isocyanate index. mdpi.com A decrease in the isocyanate index can lead to an increase in cellular rupture and disconnected cells, affecting the structural integrity of the polymer matrix. mdpi.com In polyurethanes derived from different diisocyanates, SEM has shown that the flexibility of the diisocyanate molecule influences the formation of hard segments and their crystallinity, which in turn affects the surface morphology. lew.ro For instance, polymers based on the more flexible 4,4'-dibenzyl diisocyanate (DBDI) tend to have a rougher surface morphology compared to those made with the more rigid MDI. lew.ro

In the context of wood composites bonded with hybrid UF/pMDI adhesives, SEM has been used to observe the distribution of the adhesive on the wood particles and the densification of the cell walls during hot pressing. mdpi.com The even distribution of the adhesive is crucial for achieving good bonding properties. mdpi.com TEM has been mentioned as a technique for the detection of formaldehyde, and in the broader context of polymer characterization, it is used to study the nanostructure and phase separation in block copolymers and composites. conferre.grnih.govtandfonline.com For example, TEM has been used to study the morphology of resorcinol-formaldehyde polymer-derived carbon-protected CoSe2 nanocubes. d-nb.info

The following table summarizes morphological observations from microscopic studies.

| Material/System | Microscopic Technique | Key Morphological Observations | Reference |

| Polyurethane Foam | SEM | Cellular structure, cell rupture with varying isocyanate index | mdpi.com |

| MDI-based Polyurethane | SEM | Phase-segmented morphology, influence of diisocyanate flexibility on surface roughness | mdpi.comlew.ro |

| Particleboard with UF/pMDI adhesive | SEM | Adhesive distribution, densification of wood cell walls | mdpi.com |

| ZIF67@RF nanocube | SEM/TEM | Uniform cubic morphology, hollow interior | d-nb.info |

Applications in Materials Science and Engineering

Development of High-Performance Resins and Adhesives

The reaction products of formaldehyde (B43269) and phenyl isocyanate are integral to the formulation of high-performance resins and adhesives, prized for their strong adhesion and durability. nih.gov These resins often take the form of hybrid systems, where isocyanates like polymeric MDI (pMDI) are used to modify traditional formaldehyde-based resins such as phenol-formaldehyde (PF) or urea-formaldehyde (UF) resins. nih.govgoogle.com This modification leads to adhesives with enhanced properties, including improved mechanical strength, water resistance, and reduced curing times. nih.gov

Advanced Wood Composites and Laminated Products

In the manufacturing of wood composites like particleboard, oriented strand board (OSB), and plywood, hybrid resins combining phenol-formaldehyde (PF) and polymeric MDI (pMDI) have demonstrated significant advantages. nih.govgoogle.com The addition of pMDI to PF resin improves the bonding quality, bending strength, and modulus of elasticity of the final wood-based materials. nih.gov Research has shown that even small additions of pMDI can compensate for strength reduction in particleboards made from fire-retardant-impregnated wood particles. nih.gov The high reactivity of the isocyanate groups with the hydroxyl groups in wood, in conjunction with the PF resin network, creates a robust and durable adhesive bond. scientificlabs.co.uknih.gov This results in wood composites with superior mechanical performance and water resistance. nih.gov

A key benefit of using these hybrid resins is the potential for reduced formaldehyde emissions from the final products, addressing a major concern with traditional formaldehyde-based adhesives. nih.govhuntsman.com The isocyanate component can react with free formaldehyde and water within the resin system, contributing to a more stable and less emissive product. nih.gov

Specialized Adhesion Systems for Diverse Substrates

The versatility of isocyanate-formaldehyde-based resins extends to their use as specialized adhesion systems for a variety of substrates beyond wood, including metals, plastics, and glass. google.com The isocyanate groups are highly reactive towards active hydrogen-containing functional groups present on the surfaces of these materials, such as hydroxyls and amines, forming strong covalent bonds. google.com This reactivity allows for the formulation of adhesives tailored to specific applications requiring high-strength and durable bonds. For instance, they are used as industrial-strength adhesives available to consumers in high-strength bottled glue preparations. wikipedia.org

Functional Coatings and Surface Modification Agents

Polyurethanes derived from the reaction of isocyanates with phenolic resins are used to develop functional powder coatings. paint.org These coatings exhibit high hardness, gloss, and resistance to scratching and chemicals, making them suitable for applications like anti-graffiti coatings. paint.org In these formulations, bisphenol A (BPA)-based phenolic resins provide aromatic hydroxyl groups that react with isocyanates, such as isophorone (B1672270) diisocyanate (IPDI), to form a thermosetting polyurethane network. paint.org The resulting coatings have been shown to outperform conventional aliphatic polyol-isocyanate systems in terms of graffiti resistance. paint.org

Furthermore, isocyanate-functional polymers can be used as moisture-curing polymers. Phenyl isocyanate is sometimes added to these systems as a water scavenger to improve package stability. google.com These coatings can be applied to a range of substrates including metal, plastic, wood, and glass. google.com

Synthesis of Specialized Polymeric Foams and Insulating Materials

Polymeric MDI, a product of the formaldehyde and aniline (B41778) reaction pathway, is a key component in the production of rigid polyurethane foams. wikipedia.org These foams are excellent thermal insulators and are widely used in refrigerators, freezers, and for building insulation. wikipedia.org The foaming process is typically initiated by the reaction of the isocyanate with water, which produces carbon dioxide gas, acting as a blowing agent to create the cellular structure of the foam. mdpi.com

The properties of the resulting foam, such as cell structure (open-cell or closed-cell), density, and rigidity, can be tailored by controlling the formulation and reaction conditions. mit.edu Closed-cell foams, which are generally more rigid, are particularly effective for insulation due to the trapped gas within the cells. mit.edu The high reactivity of pMDI also contributes to the flame retardancy of the resulting polyurethane foams.

Chemical Intermediates for Advanced Organic Synthesis (excluding pharmaceutical or direct biological applications)

The reaction of aniline and formaldehyde is a critical first step in the industrial production of MDI. uni-miskolc.huwikipedia.org The resulting mixture of methylene (B1212753) dianiline (MDA) and its polymeric forms (PMDA) serves as the primary precursor that is subsequently phosgenated to yield MDI and polymeric MDI. google.com These isocyanates are foundational building blocks for the synthesis of a vast array of polyurethane and polyurea polymers. researchgate.net

Beyond the synthesis of polyurethanes, isocyanate-functional polymers, which can be derived from these intermediates, act as crosslinking agents for other polymers containing active hydrogen groups, such as epoxies, alkyds, acrylics, and polyesters. google.com In these applications, the isocyanate groups react with the hydroxyl or amine functionalities of the other polymer to create a crosslinked network, enhancing the material's properties. google.com

Integration into Composite Materials and Engineering Plastics

Hybrid resins based on phenol-formaldehyde and isocyanates are used to create advanced composite materials. justia.comgoogle.com These materials find application in demanding fields such as automotive, aerospace, and construction due to their excellent structural properties. wiley.comssc.edu.in The combination of the thermal stability and fire resistance of phenolic resins with the toughness and adhesion of polyurethanes results in composites with superior performance characteristics. wiley.commdpi.com

For example, reinforcing phenol-formaldehyde resins with various fibers and fillers, and then using isocyanates as a crosslinking or modifying agent, can overcome the inherent brittleness of phenolic resins. ssc.edu.in This approach allows for the development of high-performance engineering plastics and composites with tailored mechanical and thermal properties. wiley.com The use of pMDI as a binder for foundry core sand is another example of its integration into specialized composite materials.

Environmental Chemical Transformations and Chemical Fate

Chemical Degradation Pathways in Environmental Matrices

The primary abiotic degradation routes for polymers containing formaldehyde (B43269) and aromatic isocyanate linkages are photochemical reactions in the atmosphere and hydrolysis in aqueous environments. The stability of these materials is largely dependent on the specific chemical bonds present and environmental conditions such as pH, temperature, and UV radiation intensity.

Polymers based on aromatic isocyanates are known to degrade upon exposure to UV radiation, particularly wavelengths found in sunlight. The photodegradation of materials containing phenyl isocyanate moieties primarily involves two types of mechanisms: a photo-Fries rearrangement and photo-induced oxidation.